![molecular formula C25H30N4O2 B2463654 (4-((4-Ethoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(2-ethylpiperidin-1-yl)methanone CAS No. 1251702-89-2](/img/structure/B2463654.png)
(4-((4-Ethoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(2-ethylpiperidin-1-yl)methanone
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Overview
Description
This compound is a complex organic molecule with multiple functional groups. It contains a naphthyridine core, which is a nitrogen-containing heterocyclic compound. The presence of an ethoxyphenyl group and a piperidinyl group suggests that this compound may have interesting chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the naphthyridine core, and the attachment of the ethoxyphenyl and piperidinyl groups. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The naphthyridine core would likely contribute to the compound’s aromaticity, while the ethoxyphenyl and piperidinyl groups could influence its polarity and reactivity .Chemical Reactions Analysis
The reactivity of this compound would depend on its molecular structure. The naphthyridine core is likely to be relatively stable due to its aromaticity, while the ethoxyphenyl and piperidinyl groups could participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, charge distribution, and functional groups would all play a role .Scientific Research Applications
Cancer Research
Naphthyridine derivatives, such as the novel compound identified in the study, show promising anticancer activity. For instance, a study demonstrated that a related compound, 3u, exhibited significant anticancer effects in human melanoma A375 cells through inducing necroptosis at low concentrations and apoptosis at high concentrations. This dual mode of action, mediated by the upregulation of death receptors and scaffold proteins, positions naphthyridine derivatives as potential therapeutic agents for melanoma treatment (Q. Kong et al., 2018).
Molecular Structure and Interaction
Naphthyridine compounds also play a significant role in structural and interaction studies at the molecular level. For example, research on 1,8-Bis(4-aminobenzoyl)-2,7-dimethoxynaphthalene highlighted its crystallographic twofold symmetry and detailed how molecules interact through intermolecular hydrogen bonds and π–π stacking interactions. These structural insights contribute to the understanding of molecular assembly and interaction mechanisms, which are crucial in drug design and material science (T. Nishijima et al., 2010).
Synthesis and Chemical Analysis
The synthesis and analysis of naphthyridine derivatives have been explored extensively, leading to the development of novel compounds with potential pharmacological applications. A study on the synthesis of (2-Aminophenyl)(naphthalen-2-yl)methanones via intramolecular rearrangement under UV light irradiation is an example of innovative methods being developed for creating naphthyridine derivatives. Such methods enhance the efficiency and environmental friendliness of synthesizing complex organic compounds (Sisi Jing et al., 2018).
Safety and Hazards
Future Directions
properties
IUPAC Name |
[4-(4-ethoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]-(2-ethylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O2/c1-4-19-8-6-7-15-29(19)25(30)22-16-26-24-21(14-9-17(3)27-24)23(22)28-18-10-12-20(13-11-18)31-5-2/h9-14,16,19H,4-8,15H2,1-3H3,(H,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJGPMOFWGHRGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC=C(C=C4)OCC)C=CC(=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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